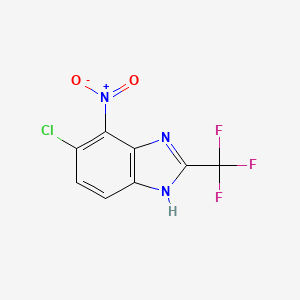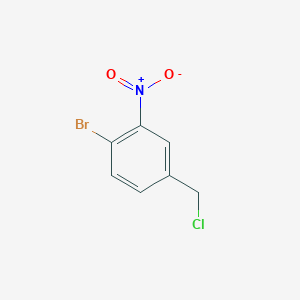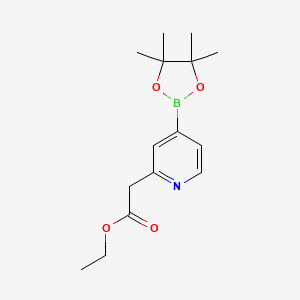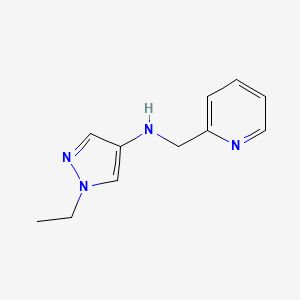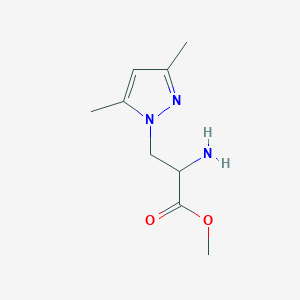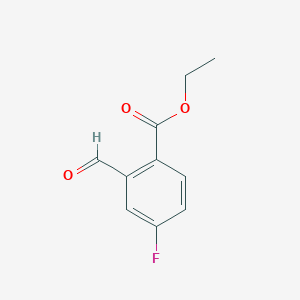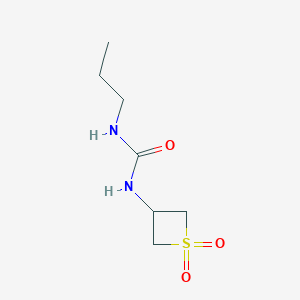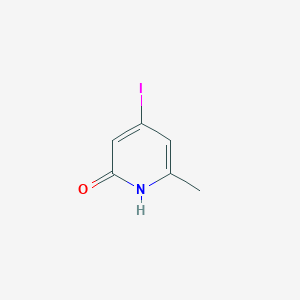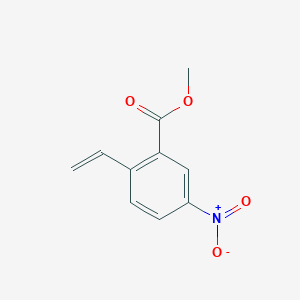
Methyl 5-nitro-2-vinylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-nitro-2-vinylbenzoate is an organic compound with the molecular formula C10H9NO4. It is characterized by a benzene ring substituted with a nitro group, a vinyl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Nitration of Methyl 2-vinylbenzoate: : The synthesis of methyl 5-nitro-2-vinylbenzoate typically begins with the nitration of methyl 2-vinylbenzoate) into the aromatic ring. The nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to control the reaction rate and avoid over-nitration.
-
Esterification: : Another method involves the esterification of 5-nitro-2-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Methyl 5-nitro-2-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or aldehydes depending on the oxidizing agent used.
-
Reduction: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions. For example, the nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), osmium tetroxide (OsO), or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H) with Pd/C, tin(II) chloride (SnCl), or iron powder (Fe) in acidic conditions.
Substitution: Sodium methoxide (NaOCH), sodium ethoxide (NaOEt), or other nucleophiles.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Methyl 5-nitro-2-vinylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential use in drug development. The nitro group can be reduced to an amino group, which is a common functional group in many drugs.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of various polymeric materials.
Mecanismo De Acción
The mechanism of action of methyl 5-nitro-2-vinylbenzoate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in polymeric materials.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the vinyl group.
Methyl 4-nitrobenzoate: Similar structure but the nitro group is in the para position.
Methyl 3-nitrobenzoate: Similar structure but the nitro group is in the meta position.
Uniqueness
Methyl 5-nitro-2-vinylbenzoate is unique due to the presence of both a nitro group and a vinyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
439937-53-8 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
methyl 2-ethenyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-3-7-4-5-8(11(13)14)6-9(7)10(12)15-2/h3-6H,1H2,2H3 |
Clave InChI |
NKFURLAGJJHFGT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



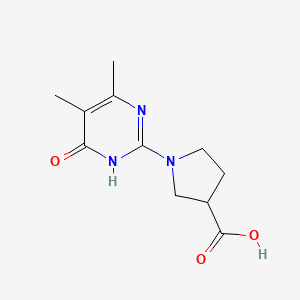
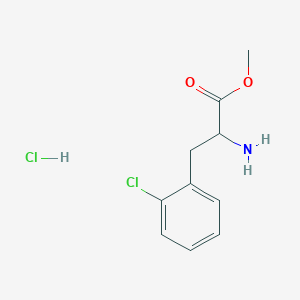
![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
